N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine
Description
N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine is a chemical compound characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and a methylated glycine moiety
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-12(5-9(13)14)17(15,16)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDGTBXYSAQMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction disrupts normal cellular processes, which can be beneficial in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycinamide
- N-[(2,5-dichlorophenyl)sulfonyl]-N-phenylglycine
Uniqueness
N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine is unique due to its specific combination of a dichlorophenyl ring and a methylated glycine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
